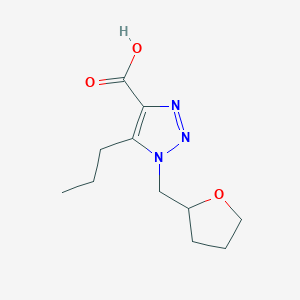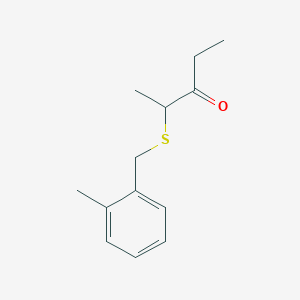
2-((2-Methylbenzyl)thio)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methylbenzyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentan-3-one, where a 2-methylbenzyl group is attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)thio)pentan-3-one typically involves the reaction of 2-methylbenzyl chloride with pentan-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((2-Methylbenzyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-3-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Benzyl-substituted derivatives
科学的研究の応用
2-((2-Methylbenzyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((2-Methylbenzyl)thio)pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbonyl group in the pentan-3-one moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-((2-Methylbenzyl)thio)butan-3-one
- 2-((2-Methylbenzyl)thio)hexan-3-one
- 2-((2-Methylbenzyl)thio)propan-3-one
Uniqueness
2-((2-Methylbenzyl)thio)pentan-3-one is unique due to its specific combination of a thioether and a ketone functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
2-[(2-methylphenyl)methylsulfanyl]pentan-3-one |
InChI |
InChI=1S/C13H18OS/c1-4-13(14)11(3)15-9-12-8-6-5-7-10(12)2/h5-8,11H,4,9H2,1-3H3 |
InChIキー |
JQDGAQMEDRQSHT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)SCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
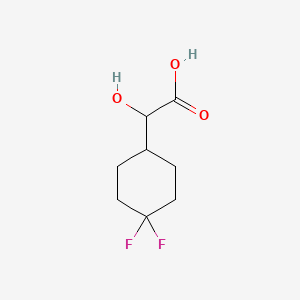
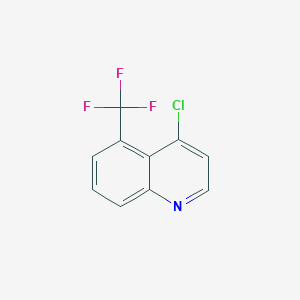
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)

![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)

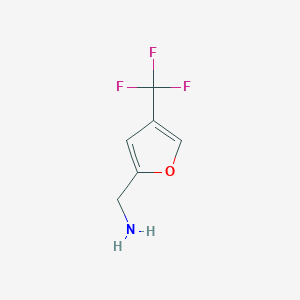
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
